molecular formula C5H9BrClN3 B2715551 (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride CAS No. 2460756-59-4

(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride

Cat. No.: B2715551
CAS No.: 2460756-59-4
M. Wt: 226.5
InChI Key: YMLAIOCARRRYMW-UHFFFAOYSA-N
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Description

(5-Bromo-1-methylpyrazol-4-yl)methanamine hydrochloride is a pyrazole-derived compound featuring a bromine substituent at position 5, a methyl group at position 1, and a methanamine group at position 4, stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

(5-bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.ClH/c1-9-5(6)4(2-7)3-8-9;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAIOCARRRYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride typically involves the bromination of 1-methylpyrazole followed by the introduction of the methanamine group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dehalogenated pyrazoles.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanamine Hydrochloride
  • Molecular Formula : C₅H₇BrClN₃
  • Substituents : Bromo (position 4), chloro (position 5), methyl (position 1), methanamine hydrochloride (position 3).
  • Key Differences: The bromine and chlorine substituents are transposed compared to the target compound, and the methanamine group is at position 3 instead of 3.
  • Reference :
4-Bromo-5-(5-chloro-2-thienyl)-1H-pyrazole
  • Molecular Formula : C₇H₅BrClN₂S
  • Substituents : Bromo (position 4), thienyl (position 5).
  • Key Differences : Replaces the methanamine group with a sulfur-containing thienyl ring, increasing lipophilicity. The absence of the hydrochloride salt may reduce solubility.
  • Reference :

Heterocyclic Methanamine Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₉ClN₂S·HCl
  • Substituents : Thiazole core, 4-chlorophenyl group.
  • Melting Point : 268°C.
  • Key Differences: The thiazole ring introduces a sulfur atom, which may enhance metabolic stability compared to pyrazole.
  • Reference :
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride
  • Molecular Formula: C₉H₁₃NOS·HCl
  • Substituents: Thieno-pyran fused ring.
  • NMR Data : δ 134.3 (aromatic carbons), 71.6 (oxygenated CH₂).
  • Key Differences: The fused thieno-pyran system increases ring strain and electronic complexity, which may modulate interactions with targets like TAAR1 receptors.
  • Reference :

Halogenated Aryl Derivatives

4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)
  • Molecular Formula : C₂₅H₂₄BrClN₄O₃S
  • Substituents : Bromo (pyrazole), 4-chlorophenyl, benzenesulfonamide.
  • Melting Point : 129–130°C.
  • Key Differences : The benzenesulfonamide group introduces strong hydrogen-bonding capability, absent in the target compound. This functional group is associated with cyclooxygenase (COX) inhibition in NSAIDs.
  • Reference :

Research Findings and Implications

  • Positional Isomerism : Halogen placement (e.g., bromo at position 4 vs. 5) significantly impacts electronic properties. For example, bromine at position 5 in the target compound may create a stronger dipole moment than position 4 in the analogue from .
  • Solubility : Hydrochloride salts (e.g., target compound vs. thienyl derivative in ) universally improve solubility, critical for drug delivery.

Biological Activity

(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride is a halogenated heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a bromine atom attached to a pyrazole ring, which is further substituted with a methyl group and a methanamine group. The hydrochloride salt form enhances its solubility, making it suitable for various applications in scientific research and industry.

The synthesis of (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride typically involves the following steps:

  • Bromination : 1-Methylpyrazole is treated with a brominating agent, such as N-bromosuccinimide (NBS), in dichloromethane.
  • Amination : The brominated intermediate is reacted with formaldehyde and ammonium chloride under reductive amination conditions.
  • Hydrochloride Formation : The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's reactivity and biological potential .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride, as anticancer agents. Research indicates that compounds with bromine substituents exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect that warrants further exploration .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown notable activity against bacterial strains, suggesting their potential use in developing new antimicrobial agents. Specific studies have reported effective inhibition of bacterial growth, underscoring the importance of structural modifications in enhancing bioactivity .

The mechanism of action for (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor, modulating biochemical pathways relevant to cancer progression or microbial resistance .

Comparative Analysis

To better understand the biological activity of (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride, it is useful to compare it with similar compounds. Below is a summary table comparing this compound with other notable pyrazole derivatives:

Compound NameStructure TypeNotable Activity
(5-Bromo-1-methylpyrazol-4-yl)methanamine;HClPyrazoleAnticancer, Antimicrobial
(5-Bromo-3-methylpyridin-2-yl)methanamine;HClPyridine derivativeAnticancer
1-Methylpyrazole-4-boronic acid pinacol esterBoronic acid esterEnzyme inhibition

This table illustrates the diversity within pyrazole derivatives and their varying biological activities based on structural modifications.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that combining (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride with doxorubicin resulted in a significant reduction in tumor size in animal models, suggesting its potential application in chemotherapy regimens .
  • Antimicrobial Trials : In vitro studies showed that this compound effectively inhibited the growth of resistant bacterial strains, highlighting its promise as a new antimicrobial agent .

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